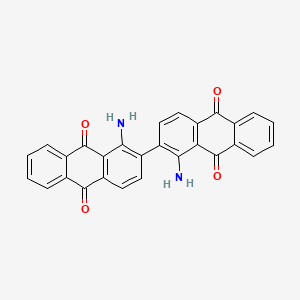

1,1'-Diamino-2,2'-bianthraquinone

Description

Contextualization within Bianthraquinone Chemistry

Bianthraquinones are a subclass of anthraquinones characterized by a structure containing two anthraquinone (B42736) moieties linked by a covalent bond. nih.gov These dimeric structures, such as 2,2'-Dimethyl-1,1'-bianthraquinone, represent a significant step up in molecular complexity from simple anthraquinone dyes. nih.gov The key to forming bianthraquinones is the creation of a carbon-carbon bond between two separate aromatic rings, a transformation classically achieved through copper-catalyzed coupling reactions. wikipedia.org

The synthesis of 1,1'-Diamino-2,2'-bianthraquinone would theoretically involve the coupling of two molecules of a 1-amino-2-haloanthraquinone precursor. This type of transformation falls under the umbrella of the Ullmann reaction, a method developed in the early 20th century specifically for the synthesis of biaryl compounds using copper. wikipedia.orgorganic-chemistry.org Modern advancements in this area have introduced more efficient methods, including microwave-assisted protocols, for related reactions, such as the coupling of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with various amines. nih.govnih.gov These Ullmann-type reactions are fundamental in creating complex anthraquinone derivatives by forming new bonds to the anthraquinone core. elsevierpure.com

Significance and Potential Research Avenues

The significance of this compound lies in the combination of the well-documented properties of diaminoanthraquinones with the extended conjugation and structural complexity of a bianthraquinone. Amino- and diamino-substituted anthraquinones are a cornerstone of the dye industry and have become critical objects of study in medicinal chemistry. biointerfaceresearch.comresearchgate.net The discovery of potent antitumor properties in compounds like Mitoxantrone, a diaminoanthraquinone derivative, spurred extensive research into the biological activities of this class. biointerfaceresearch.com

Derivatives of various diaminoanthraquinones, such as 1,2-diaminoanthraquinone (B157652) and 1,4-diaminoanthraquinone (B121737), have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. ontosight.ainih.govnih.gov They serve as versatile building blocks for more complex molecules and functional materials. sigmaaldrich.com

Given this context, potential research avenues for this compound include:

Advanced Dyes and Pigments: The large, conjugated system may result in unique photophysical properties, leading to novel colorants with high stability.

Functional Materials: The presence of two amino groups offers sites for further chemical modification, allowing for the synthesis of polymers or molecular sensors. For instance, polymers containing 1,2-diaminoanthraquinone have been developed as colorimetric sensors. sigmaaldrich.com

Medicinal Chemistry: As a dimeric analogue of biologically active aminoanthraquinones, it could be investigated for enhanced or novel pharmacological activities, potentially as a DNA intercalator or enzyme inhibitor. biointerfaceresearch.com

Ligand Chemistry: The two amino groups in a specific spatial arrangement could act as a chelating ligand for metal ions, creating complex coordination compounds with potential catalytic or material applications.

Historical Overview of Related Diaminoanthraquinone and Bianthraquinone Studies

The study of anthraquinone derivatives is a mature field with over a century of history.

Early 20th Century: The era began with a focus on dye synthesis. Anthraquinone itself forms the core of many synthetic dyes. wikipedia.org A pivotal moment in the history of bianthraquinone chemistry was the discovery of the Ullmann reaction in 1901, which provided the first reliable method for coupling aryl halides to form biaryls, the fundamental linkage in bianthraquinones. wikipedia.org

Mid-20th Century: Research expanded significantly, with numerous patents detailing the synthesis of various substituted aminoanthraquinones for use as coloring agents. google.com Different isomers, such as 1,4-diaminoanthraquinone and 1,5-diaminoanthraquinone (B86024), were synthesized and characterized, forming a library of fundamental structures. nih.govnist.gov

Late 20th Century to Present: The focus broadened from dyes to functional applications. The discovery of the anticancer activity of anthraquinone derivatives led to a surge in pharmacological studies. biointerfaceresearch.com Researchers began to explore diaminoanthraquinones as building blocks for more complex systems, including derivatives for biological applications and advanced materials. nih.govasianpubs.org The study of naturally occurring bianthraquinones, particularly from fungal sources, has also grown, revealing a range of complex structures with interesting biological activities. nih.govnih.gov

While direct historical studies of this compound are not documented in readily available literature, its existence is a logical extension of this historical progression, combining the classic chemistry of diaminoanthraquinones with the synthetic challenge of biaryl coupling.

Data on Related Diaminoanthraquinone Isomers

To understand the potential properties of this compound, it is useful to compare the known properties of its simpler, monomeric isomers. The position of the amino groups on the anthraquinone core significantly influences its physical and chemical characteristics.

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1,2-Diaminoanthraquinone | 1758-68-5 | C₁₄H₁₀N₂O₂ | 238.24 | 289-291 | Yellow to orange crystalline solid |

| 1,4-Diaminoanthraquinone | 128-95-0 | C₁₄H₁₀N₂O₂ | 238.24 | 268 | Dark violet solid |

| 1,5-Diaminoanthraquinone | 129-44-2 | C₁₄H₁₀N₂O₂ | 238.24 | 319 | Red solid |

| 2,6-Diaminoanthraquinone | 131-14-6 | C₁₄H₁₀N₂O₂ | 238.24 | 310-320 | Red-brown powder |

Data sourced from PubChem and commercial supplier information. ontosight.ainih.govsigmaaldrich.comnist.govasianpubs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

6546-50-5 |

|---|---|

Molecular Formula |

C28H16N2O4 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

1-amino-2-(1-amino-9,10-dioxoanthracen-2-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C28H16N2O4/c29-23-13(9-11-19-21(23)27(33)17-7-3-1-5-15(17)25(19)31)14-10-12-20-22(24(14)30)28(34)18-8-4-2-6-16(18)26(20)32/h1-12H,29-30H2 |

InChI Key |

GHPKHIZDZZWUEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)N)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,1 Diamino 2,2 Bianthraquinone

Retrosynthetic Analysis and Target Molecule Design

The first and most common disconnection strategy involves breaking the two C-N bonds of the amino groups. This simplifies the target to a hypothetical 1,1'-dihalo-2,2'-bianthraquinone intermediate. A subsequent disconnection of the central C2-C2' bond, which forms the bianthraquinone scaffold, leads to two molecules of a 1,2-dihaloanthraquinone precursor. The forward synthesis would therefore involve first coupling the halo-anthraquinone monomers to form the bianthraquinone core, followed by a double amination step.

A second strategic disconnection breaks the central C2-C2' bond first. This approach yields two molecules of a 1-amino-2-haloanthraquinone monomer. The synthetic plan here would involve the direct coupling of these pre-aminated monomers. This strategy has the advantage of avoiding potential side reactions during the amination of a larger, more complex bianthraquinone system and draws parallels to the synthesis of similar biaryl compounds like 2,2′-diamino-1,1′-binaphthyl, which can be formed by the oxidative coupling of 2-naphthylamine (B18577). researchgate.net

More advanced retrosynthetic strategies might envision constructing the anthraquinone (B42736) rings at a late stage through cycloaddition reactions, such as a Diels-Alder or Hauser annulation, which can offer convergent and efficient pathways to complex polycyclic aromatic systems. nih.gov

Classical Synthetic Routes

Classical methods for synthesizing the bianthraquinone framework and introducing the necessary functional groups have been the cornerstone of dye chemistry for decades. These routes typically rely on copper-mediated reactions performed under demanding conditions.

The formation of the central C-C bond linking the two anthraquinone units is classically achieved via the Ullmann reaction. organic-chemistry.org This reaction involves the copper-promoted coupling of aryl halides at elevated temperatures, often in excess of 200°C. wikipedia.org

In the context of 1,1'-Diamino-2,2'-bianthraquinone synthesis, this could be realized by the self-coupling of a 1-amino-2-haloanthraquinone precursor. The traditional Ullmann reaction uses stoichiometric amounts of copper powder, which is often activated in situ, and a high-boiling polar solvent such as dimethylformamide (DMF) or nitrobenzene. organic-chemistry.orgwikipedia.org The mechanism involves the formation of an organocopper intermediate, which then undergoes further reaction to form the new aryl-aryl bond. organic-chemistry.org An analogous reaction is the copper(II) chloride-mediated oxidative coupling of 2-naphthylamine to produce 2,2′-diamino-1,1′-binaphthyl, demonstrating the feasibility of coupling amino-functionalized aromatic rings to form biaryl systems. researchgate.net

| Reaction Type | Typical Reagents | Catalyst/Promoter | Typical Conditions | Reference |

| Ullmann Coupling | Halo-anthraquinones | Stoichiometric Copper Powder | High temp. (>200°C), Polar solvents (DMF, Nitrobenzene) | organic-chemistry.orgwikipedia.org |

| Oxidative Coupling | Amino-anthraquinones | Copper(II) Salts (e.g., CuCl₂) | Room temperature to moderate heat, various solvents | researchgate.net |

This table presents generalized conditions for classical coupling reactions applicable to bianthraquinone scaffold formation.

When the synthetic strategy involves amination as the final step, a pre-formed 1,1'-dihalo-2,2'-bianthraquinone scaffold is treated with an ammonia (B1221849) source. This reaction is a form of nucleophilic aromatic substitution, specifically a Goldberg reaction, which is a copper-catalyzed C-N bond formation, a variant of the Ullmann condensation. wikipedia.org

The key challenge in this step is regioselectivity—ensuring that the amino groups are introduced exclusively at the 1 and 1' positions. This is controlled by the synthetic design, where the starting bianthraquinone is synthesized with leaving groups (typically halogens like chlorine or bromine) precisely at these positions. The reaction generally requires a copper catalyst, such as copper(I) iodide or copper(I) oxide, and is conducted at high temperatures in polar solvents. wikipedia.orggoogleapis.com The reactivity follows the typical pattern for aryl halides, with iodides being more reactive than chlorides. wikipedia.org

Modern Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches are characterized by the use of sophisticated catalysts and adherence to the principles of green chemistry.

Modern catalysis has transformed the Ullmann-type reaction. Instead of stoichiometric, heterogeneous copper powder, current methods employ soluble copper catalysts supported by specific ligands, such as diamines or acetylacetonates. wikipedia.orgnih.gov These catalytic systems are more active, allowing reactions to proceed under significantly milder temperatures and with much lower catalyst loadings, which is a key advantage over historical methods. mdpi.com

Beyond copper, other transition metals have been explored for the synthesis of the anthraquinone core itself. For instance, iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with alkynes provides a highly atom-economical route to substituted anthraquinones in high yields. mdpi.com Such a strategy could be adapted to build the bianthraquinone system in a convergent fashion.

Furthermore, microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions dramatically. The Ullmann coupling of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with various amines can be achieved in minutes under microwave irradiation using elemental copper as the catalyst in a buffered aqueous solution, showcasing a significant improvement in reaction time and conditions. nih.gov

| Method | Catalyst System | Key Features | Reference |

| Ligand-Assisted Cu Coupling | Cu(I) salts with diamine ligands | Milder conditions, lower catalyst loading | wikipedia.orgmdpi.com |

| Iridium-Catalyzed Cycloaddition | [Ir(cod)Cl]₂ / DPPE | High atom economy, convergent synthesis | mdpi.com |

| Microwave-Assisted Ullmann | Elemental Copper | Drastically reduced reaction times (2-30 min) | nih.gov |

This table summarizes modern catalytic approaches relevant to the synthesis of the target compound or its core structure.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles are applied by developing cleaner and more efficient catalytic systems and reaction media. rsc.orgrsc.org

A significant green innovation is the use of electrochemistry for C-N bond formation. A recently developed method for the amination of 1-amino-4-bromoanthraquinone-2-sulfonic acid utilizes alternating current (AC) electrolysis with symmetrical copper electrodes. nih.gov This technique generates the active Cu(I) catalyst in situ from the electrodes, completely avoiding the need for sacrificial copper salts and external chemical reductants. This approach not only prevents the generation of heavy metal waste but also significantly reduces the amount of water needed for purification. nih.gov

The replacement of hazardous, high-boiling solvents like DMF and NMP is another key goal. Modern protocols have demonstrated successful Ullmann couplings in more benign media, including water, often facilitated by microwave heating. nih.govrsc.org Additionally, synthetic strategies like the [2+2+2] cycloadditions are inherently green due to their high atom economy, maximizing the incorporation of starting material atoms into the final product structure. mdpi.com

Purification and Isolation Techniques for this compound

The purification of this compound is a critical step to ensure the quality and performance of the final product, particularly for its use in dyes where purity directly impacts coloristic properties and fastness. The primary methods employed for its purification are recrystallization and column chromatography.

The crude product obtained from the synthesis often contains unreacted starting materials, by-products, and residual catalyst. A common initial purification step involves washing the crude solid with various solvents to remove some of these impurities. For instance, washing with hot water can help remove inorganic salts and some water-soluble organic impurities. This is often followed by washing with an organic solvent in which the desired product has low solubility at room temperature.

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the recovery of the purified compound as crystals upon cooling. For this compound, high-boiling polar aprotic solvents are often suitable. The process involves dissolving the crude material in a minimal amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly, which promotes the formation of well-defined, pure crystals. The crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

Table 1: Recrystallization Solvents for this compound and Related Compounds

| Solvent | Compound Type | Observations |

|---|---|---|

| Nitrobenzene | Bianthraquinone derivatives | Effective for high-purity crystallization. |

| o-Dichlorobenzene | Vat dyes | Commonly used in industrial purification. |

| Glacial Acetic Acid | Anthraquinone derivatives | Good solvent for initial purification steps. youtube.com |

| Toluene/Petroleum Ether | Anthrone | Used as a mixed solvent system for recrystallization. orgsyn.org |

Column chromatography is another powerful technique for the purification of this compound, especially for achieving very high purity on a laboratory scale. This method separates compounds based on their differential adsorption onto a solid stationary phase (like silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluting solvent).

For the separation of this compound, a normal-phase chromatography setup is typically used, with silica gel being a common choice for the stationary phase. The selection of the eluent system is crucial for achieving good separation. A mixture of a non-polar solvent and a moderately polar solvent is often employed. The polarity of the eluent can be gradually increased to first elute the less polar impurities and then the more polar product. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC).

Table 2: Typical Column Chromatography Systems for Aromatic Amines

| Stationary Phase | Mobile Phase (Eluent System) | Compound Class |

|---|---|---|

| Silica Gel | Toluene / Ethyl Acetate | Polycyclic Aromatic Amines |

| Alumina | Hexane / Chloroform | Aromatic Amines |

| Silica Gel | Dichloromethane / Methanol | Polar Aromatic Compounds |

| Reverse-Phase C18 | Acetonitrile / Water | General Aromatic Compounds |

Following purification, the identity and purity of this compound are confirmed using various analytical techniques, including melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Advanced Spectroscopic and Structural Elucidation of 1,1 Diamino 2,2 Bianthraquinone

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For 1,1'-Diamino-2,2'-bianthraquinone, an HRMS analysis would be expected to confirm its elemental composition. The technique provides the experimental mass-to-charge ratio (m/z) with high precision, typically to within 5 parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net

Table 1: Theoretical Mass Data for this compound

| Formula | Ion Type | Theoretical Mass (m/z) |

|---|---|---|

| C₂₈H₁₆N₂O₄ | [M+H]⁺ | 445.1183 |

| C₂₈H₁₆N₂O₄ | [M+Na]⁺ | 467.1002 |

| C₂₈H₁₆N₂O₄ | [M-H]⁻ | 443.1041 |

This table represents calculated theoretical values. Experimental data for this specific compound is not available in the searched literature.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. chemicalbook.com For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be required. chemicalbook.combas.bg

Detailed Proton and Carbon-13 NMR Assignments

A ¹H NMR spectrum would show signals corresponding to the aromatic protons on the anthraquinone (B42736) scaffolds and the protons of the amino groups. The chemical shifts and coupling patterns would provide information about their chemical environment and proximity to other protons. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, with distinct signals expected for the carbonyl carbons, the aromatic carbons, and the carbons bonded to the amino groups.

Without experimental spectra, a precise data table cannot be constructed. However, one could predict the general regions where signals would appear based on data from monomeric analogs like 1-aminoanthraquinone.

Correlation Spectroscopies (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional NMR techniques are indispensable for assembling the molecular structure by establishing connectivity between atoms. chemwhat.com

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to map out the spin systems within the individual aromatic rings. sigmaaldrich.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. nih.govchemicalbook.com

A complete analysis using these techniques would allow for the unambiguous assignment of all proton and carbon signals, confirming the 2,2'-linkage between the two anthraquinone units.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. nist.gov

Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. The analysis relies on identifying vibrations such as stretching and bending of specific bonds. researchgate.netchemicalbook.comnih.gov

Table 2: Expected FT-IR Absorption Regions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

This table is based on typical values for the functional groups listed. Specific experimental peak values for the target compound are not available.

Data from related compounds like 1,4-diaminoanthraquinone (B121737) show characteristic peaks for N-H stretching, C=O stretching of the quinone system, and aromatic C=C vibrations, which would also be expected in the spectrum of the bianthraquinone dimer. chemicalbook.comresearchgate.net

X-ray Crystallography of this compound

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu For a molecule like this compound, this method would provide invaluable insights into its solid-state conformation, bond lengths, bond angles, and intermolecular packing.

Single-crystal X-ray diffraction is the gold standard for obtaining a precise molecular structure. carleton.edu In the case of this compound, the key structural feature of interest is the rotational barrier around the C2-C2' single bond that connects the two anthraquinone units. Due to the significant steric hindrance between the bulky anthraquinone moieties, free rotation around this bond is highly restricted. This phenomenon, known as atropisomerism, would result in a non-planar, chiral conformation in the solid state.

The two anthraquinone planes would be twisted with respect to each other, creating a significant dihedral angle. This is analogous to the structures observed in other sterically hindered biaryl compounds, such as derivatives of 9,9'-biacridine, which adopt an almost perpendicular conformation. researchgate.net The resolution of the enantiomers would be necessary to crystallize them in a chiral space group. bath.ac.uk

Table 1: Illustrative Crystallographic Data for a Hypothetical Atropisomer of this compound (Note: This data is exemplary and predictive, as specific experimental values for this compound are not publicly available.)

| Parameter | Predicted Value |

| Chemical Formula | C₂₈H₁₆N₂O₄ |

| Formula Weight | 456.44 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (Chiral) |

| a (Å) | 10.5 |

| b (Å) | 12.8 |

| c (Å) | 16.2 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2177.3 |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (C1-C2-C2'-C1') | ~70-90° |

| R-factor | < 0.05 |

The presence of both hydrogen bond donors (the amino groups, -NH₂) and acceptors (the carbonyl groups, C=O) in this compound suggests a high propensity for forming extensive hydrogen bonding networks. nih.govnih.gov These interactions would play a critical role in stabilizing the crystal lattice.

Intramolecular Hydrogen Bonding: It is conceivable that an intramolecular hydrogen bond could form between the amino group at the 1-position and the carbonyl oxygen of the opposing anthraquinone unit. This interaction would further contribute to the conformational rigidity of the molecule.

Chiroptical Properties and Stereochemical Characterization

Given the high likelihood of stable atropisomerism, this compound is expected to be a chiral molecule, existing as a pair of non-superimposable mirror images (enantiomers). Such molecules are optically active and can be characterized by their chiroptical properties.

The separation of the racemic mixture into its constituent enantiomers, a process known as resolution, would be a prerequisite for studying their individual chiroptical properties. mdpi.com Once isolated, the enantiomers would interact with plane-polarized light differently. Techniques such as circular dichroism (CD) spectroscopy would be essential for their stereochemical characterization.

A CD spectrum would reveal positive or negative absorption bands (Cotton effects) that are characteristic of the specific enantiomer. The spectrum of one enantiomer would be a mirror image of the other. The positions and signs of these Cotton effects are directly related to the molecule's three-dimensional structure and electronic transitions. metu.edu.tr While specific data is unavailable, a hypothetical CD spectrum can be predicted.

Table 2: Hypothetical Circular Dichroism (CD) Spectral Data for the Enantiomers of this compound (Note: This data is for illustrative purposes only.)

| Enantiomer | Wavelength (nm) | Molar Ellipticity (Δε) (L·mol⁻¹·cm⁻¹) |

| (P)-enantiomer | ~350 | +45 |

| ~280 | -60 | |

| (M)-enantiomer | ~350 | -45 |

| ~280 | +60 |

The "(P)" and "(M)" designators refer to the right-handed and left-handed helical chirality, respectively, along the biaryl axis. The successful resolution and chiroptical analysis would confirm the atropisomeric nature of this compound and open avenues for its potential application in fields requiring chiral molecules.

Computational and Theoretical Chemistry Studies of 1,1 Diamino 2,2 Bianthraquinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of 1,1'-Diamino-2,2'-bianthraquinone. These calculations provide insights into the molecule's electronic structure, spectroscopic characteristics, and conformational preferences.

Electronic Structure Elucidation (HOMO-LUMO, Molecular Orbitals)

In principle, the introduction of electron-donating amino groups (-NH2) at the 1 and 1' positions of the bianthraquinone core is expected to raise the energy of the HOMO. This is a common effect observed in anthraquinone (B42736) derivatives where such substitutions enhance the electron density of the aromatic system. researchgate.net Conversely, the extended π-conjugation across the two anthraquinone units influences both the HOMO and LUMO levels. Computational studies on similar anthraquinone derivatives have shown that functional group substitutions can tune the electrochemical window of these molecules. jcesr.org

A hypothetical representation of the HOMO and LUMO for this compound would likely show the HOMO localized primarily on the amino groups and the adjacent aromatic rings, reflecting their electron-donating nature. The LUMO, on the other hand, would be distributed across the electron-accepting quinone moieties of the bianthraquinone structure. The precise energies of these orbitals and the resulting HOMO-LUMO gap would be determined by the specific dihedral angle between the two anthraquinone rings, which dictates the extent of π-orbital overlap.

Table 1: Hypothetical Frontier Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -3.5 | Distributed over the quinone systems |

| HOMO | -5.8 | Localized on the amino groups and aromatic rings |

| HOMO-LUMO Gap | 2.3 | Influences electronic transitions and reactivity |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Spectroscopic Property Prediction (UV-Vis, NMR Chemical Shifts)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov For this compound, the UV-Vis spectrum is expected to be complex, with multiple absorption bands corresponding to different electronic transitions. The lowest energy absorption band, which determines the color of the compound, is typically associated with the HOMO to LUMO transition. The amino substituents are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the parent bianthraquinone molecule due to the narrowing of the HOMO-LUMO gap.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of quantum chemical calculations. rsc.org By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the molecule, it is possible to predict their chemical shifts. ucl.ac.ukresearchgate.net For this compound, this would be particularly useful for distinguishing between the various aromatic and amine protons and carbons. The chemical shifts would be sensitive to the molecule's conformation, especially the rotation around the bond connecting the two anthraquinone units.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Computational Method |

| λmax (UV-Vis) | ~550 nm | TD-DFT |

| ¹H NMR (Aromatic) | 6.5 - 8.0 ppm | DFT-GIAO |

| ¹³C NMR (Carbonyl) | >180 ppm | DFT-GIAO |

Note: These are estimated values based on trends in related compounds and would need to be confirmed by specific calculations.

Conformer Analysis and Energetic Landscapes

The flexibility of the bond linking the two anthraquinone moieties in this compound gives rise to different conformers. These conformers can vary in their dihedral angle, leading to different spatial arrangements of the amino and quinone groups. Quantum chemical calculations can be used to map the potential energy surface as a function of this dihedral angle, identifying the most stable conformers and the energy barriers to their interconversion.

The presence of the amino groups can lead to intramolecular hydrogen bonding with the adjacent carbonyl groups, which would significantly influence the conformational preferences. Similar computational studies on related molecules have shown that such intramolecular interactions play a crucial role in determining the most stable geometry. researchgate.net The energetic landscape would reveal the relative populations of different conformers at a given temperature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights that are complementary to the static picture provided by quantum chemical calculations. nih.govnih.gov

Conformational Dynamics in Solution and Solid State

In solution, this compound is expected to exhibit significant conformational flexibility. MD simulations can track the fluctuations of the dihedral angle between the anthraquinone units, providing a picture of the molecule's dynamic equilibrium. These simulations can reveal the timescales of conformational changes and the influence of the solvent on the accessible conformations. whiterose.ac.uk

In the solid state, the conformational freedom is much more restricted due to packing forces. MD simulations of the crystalline form can provide information about the lattice dynamics, thermal expansion, and the subtle conformational changes that occur with temperature.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the surrounding solvent molecules. frontiersin.orgnih.govnih.gov MD simulations using explicit solvent models can capture the specific interactions between the solute and the solvent, such as hydrogen bonding between the amino groups and protic solvents, or π-stacking interactions with aromatic solvents.

The polarity of the solvent can affect the relative stability of different conformers. rsc.org For example, a polar solvent might stabilize a conformer with a larger dipole moment. MD simulations can quantify these solvent effects by calculating the free energy profile of the conformational changes in different solvent environments. This information is crucial for understanding how the molecule will behave in different chemical environments.

Reaction Mechanism Studies

Similarly, there is no available research that provides a transition state analysis for the synthesis of this compound. A transition state analysis is crucial for understanding the kinetics of a chemical reaction. It involves locating the transition state structures on the potential energy surface and calculating the activation energies. This information provides insights into the rate-determining steps of the reaction and the factors that influence the reaction speed. The absence of such studies for this compound means that the kinetic aspects of its formation remain unexplored from a computational standpoint.

Chemical Reactivity and Derivatization of 1,1 Diamino 2,2 Bianthraquinone

Reactions at the Amino Functionality

The primary amino groups are nucleophilic and are the main sites for derivatization through reactions such as acylation, alkylation, arylation, and condensation.

Acylation, Alkylation, and Arylation

The amino groups of 1,1'-diamino-2,2'-bianthraquinone are expected to readily undergo acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. While specific studies on the acylation of this compound are not extensively documented, the general reactivity of aminoanthraquinones suggests that this transformation is feasible. For instance, other aminoanthraquinone derivatives are known to be acylated under standard conditions.

Alkylation and arylation of the amino groups would lead to the formation of secondary and tertiary amines. These reactions typically require more forcing conditions compared to acylation and may be achieved using alkyl halides, aryl halides (e.g., in Buchwald-Hartwig or Ullmann type couplings), or other electrophilic reagents. The N,N'-diaryl derivatives of other diamines, such as trans-1,2-diaminocyclohexane, have been synthesized via palladium-catalyzed aromatic nucleophilic substitution reactions, a methodology that could potentially be applied to this compound. researchgate.net

| Reaction Type | Reagent Example | Expected Product |

| Acylation | Acetyl chloride | N,N'-Diacetyl-1,1'-diamino-2,2'-bianthraquinone |

| Alkylation | Methyl iodide | N,N'-Dimethyl-1,1'-diamino-2,2'-bianthraquinone |

| Arylation | Phenylboronic acid (Chan-Lam coupling) | N,N'-Diphenyl-1,1'-diamino-2,2'-bianthraquinone |

Table 1: Hypothetical Derivatization Reactions at the Amino Functionality

Condensation Reactions

The amino groups of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). wikipedia.orgyoutube.com These reactions are typically catalyzed by acids or bases and involve the formation of a hemiaminal intermediate followed by dehydration. youtube.com The formation of Schiff bases from various amines and carbonyls is a well-established reaction. google.comresearchgate.net The resulting di-imine derivatives of this compound would feature extended π-systems and could be of interest for their optical and electronic properties. The synthesis of Schiff bases from other diamines and aldehydes or ketones is a common and efficient process. researchgate.net

Reactions Involving the Anthraquinone (B42736) Core

The anthraquinone core of the molecule is also susceptible to chemical modification, primarily through redox reactions and aromatic substitution.

Redox Chemistry and Electrochemical Behavior

The anthraquinone moiety is well-known for its reversible two-electron, two-proton reduction to the corresponding hydroquinone (B1673460). nih.govresearchgate.net This redox activity is a central feature of the chemistry of anthraquinone derivatives. nih.govrsc.org The electrochemical behavior of this compound is expected to be influenced by the presence of the two amino groups and the bianthracene structure. The amino groups, being electron-donating, are likely to shift the reduction potentials to more negative values compared to unsubstituted bianthraquinone. The electrochemical properties of various diaminoanthraquinone isomers have been studied, revealing complex multi-step redox processes. researchgate.net Computational studies on substituted anthraquinones have also been used to predict their redox potentials. sdu.dk

Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Rings

The aromatic rings of the anthraquinone core can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The anthraquinone core is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl groups. youtube.commasterorganicchemistry.comyoutube.comyoutube.com However, the amino groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. youtube.comyoutube.com In the case of this compound, electrophilic substitution would likely occur at the positions activated by the amino groups, subject to steric hindrance from the bianthracene linkage. Reactions such as nitration, halogenation, and sulfonation could potentially be achieved under controlled conditions. nih.gov

Nucleophilic Aromatic Substitution (NAS): The anthraquinone core, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions ortho and para to the carbonyl groups. nih.govmdpi.comelectronicsandbooks.com The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. While this compound itself does not possess an inherent leaving group, derivatives of it could undergo nucleophilic substitution. For example, a halogenated derivative of this compound could react with nucleophiles like amines or alkoxides. nih.govmdpi.comyoutube.comyoutube.com

Formation of Metal Complexes

The two amino groups and the adjacent carbonyl oxygen atoms of this compound provide potential N,O-bidentate chelation sites for metal ions. This structural motif is common in ligands used in coordination chemistry. libretexts.org The ability of diamine ligands to form stable complexes with a variety of metal ions is well-documented. nih.gov The resulting metal complexes of this compound could exhibit interesting catalytic, magnetic, or optical properties. The formation of bimetallic complexes, where each anthraquinone unit coordinates to a metal center, is also a possibility, leading to more complex supramolecular architectures. youtube.com The synthesis of Schiff base ligands and their subsequent complexation with metal ions is a common strategy to create novel coordination compounds with diverse applications. nih.govmdpi.com

| Ligand Type | Metal Ion Example | Potential Complex Structure |

| N,O-Bidentate | Cu(II) | Mononuclear or binuclear complex with chelation by amino and carbonyl groups. |

| Schiff Base Derivative | Ni(II) | Complex with the di-imine derivative acting as a tetradentate ligand. |

Table 2: Potential Metal Complex Formation

Coordination Chemistry with Transition Metals

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. The amino groups and the carbonyl oxygen atoms of the quinone structure can act as potent donor sites for coordinating with various transition metal ions. The resulting metal complexes are of significant interest due to their potential applications in catalysis, materials science, and as models for biological systems.

The coordination can occur through several modes. The amino groups provide strong σ-donation, while the carbonyl oxygens can also participate in binding, leading to the formation of chelate rings which enhance the stability of the resulting metal complexes. This chelation can involve a single anthraquinone unit or bridge both units, potentially leading to the formation of mono- or binuclear complexes.

Furthermore, the bianthraquinone backbone is considered a "redox-active" or "non-innocent" ligand. This means that the ligand itself can participate in redox reactions, not just the metal center. psu.edursc.org The quinone moieties can be reversibly reduced to semiquinone or hydroquinone forms, allowing the ligand to act as an electron reservoir. rsc.org This property is particularly valuable in the design of catalysts for multi-electron processes, where the ligand can store and release electrons to facilitate reactions at the metal center. rsc.org While specific studies on the coordination of this compound with transition metals are not extensively documented in publicly available literature, the behavior of related aminoanthraquinone and diamino-aromatic compounds provides insight into its potential. For instance, derivatives of 1,2-diaminoanthraquinone (B157652) have been used to create Schiff base ligands that readily coordinate with Cu(II) ions, forming stable complexes where the metal ion is chelated by the nitrogen and oxygen atoms. rsc.org

The electronic communication between the two anthraquinone units through the C-C single bond can also influence the properties of the metal complexes. This interaction can affect the redox potentials of the ligand and the metal center, as well as the electronic and magnetic properties of the final complex. The study of such complexes is crucial for understanding electron transfer processes in bimetallic systems and for the development of new molecular materials with tunable electronic properties.

Spectroscopic and Structural Characterization of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comnih.gov The ditopic and rigid nature of this compound makes it a theoretically suitable building block for the construction of novel MOFs. The amino groups can be utilized as the primary coordination sites to connect to metal centers, forming a porous network.

While specific MOFs constructed from this compound are not prominently reported, the use of other isomers like 1,5-diaminoanthraquinone (B86024) in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs) has been demonstrated. psu.edu These materials exhibit high stability and porosity, which are key characteristics for applications in gas storage, separation, and catalysis. psu.edu

The characterization of such hypothetical MOFs would rely on a suite of analytical techniques to determine their structure and properties.

Key Characterization Techniques for MOFs:

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction (SCXRD) | Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, pore dimensions, and the overall framework topology. mdpi.comnih.gov |

| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity and crystallinity of the bulk material. It is also crucial for assessing the structural stability of the MOF under different conditions. mdpi.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the ligand to the metal centers by observing shifts in the vibrational frequencies of the amino and carbonyl groups upon complexation. mdpi.com |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and can provide information about the loss of solvent molecules from the pores. northwestern.edu |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | Measures the surface area, pore volume, and pore size distribution of the porous framework. nih.gov |

| UV-Vis Spectroscopy | Provides insights into the electronic properties of the MOF, including the electronic transitions associated with the ligand and the metal-ligand charge transfer bands. |

In a hypothetical MOF constructed from this compound, the FTIR spectrum would be expected to show a shift in the N-H stretching and bending vibrations of the amino groups upon coordination to the metal center. Similarly, the C=O stretching frequency of the quinone would likely be affected. PXRD patterns would be essential to confirm the formation of a crystalline framework and to study its stability towards solvents and heat. Gas sorption measurements would be critical to evaluate the porosity of the material, which is a key feature for many of its potential applications.

Supramolecular Assembly and Recognition

The ability of this compound to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a fascinating molecule for the study of supramolecular chemistry. These interactions can direct the self-assembly of the molecule into well-defined, higher-order structures.

Non-Covalent Interactions and Self-Assembly Processes

The self-assembly of this compound is driven by a combination of intermolecular forces. The amino groups are capable of acting as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonding networks, which can play a crucial role in the organization of the molecules in the solid state. nih.gov

The self-assembly process can be influenced by various factors, including the choice of solvent, temperature, and the presence of other molecules that can co-assemble with the bianthraquinone derivative. Understanding and controlling these self-assembly processes is key to the bottom-up fabrication of novel organic materials with tailored properties.

Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions. The structure of this compound, with its potential cleft and multiple binding sites, suggests its utility in molecular recognition and as a component in host-guest systems.

The binding constants for the inclusion of various guest molecules by a related anthraquinone diamino-bridged bis(β-cyclodextrin) are presented in the table below, illustrating the potential of the anthraquinone scaffold in molecular recognition.

Binding Constants (K) and Gibbs Free Energy Changes (ΔG) for Host-Guest Complexation

| Guest Molecule | Binding Constant (K) / M⁻¹ | Gibbs Free Energy (ΔG) / kJ·mol⁻¹ |

| Acridine Red (AR) | 1.2 x 10⁴ | -23.3 |

| Neutral Red (NR) | 8.5 x 10³ | -22.4 |

| Ammonium 8-anilino-1-naphthalenesulfonate (B1227081) (ANS) | 3.1 x 10⁵ | -31.3 |

| Sodium 2-(p-toluidinyl) naphthalenesulfonate (TNS) | 2.5 x 10⁵ | -30.8 |

| Rhodamine B (RhB) | 5.6 x 10³ | -21.4 |

| (Data adapted from a study on a related anthraquinone diamino-bridged bis(β-cyclodextrin) host. psu.edu) |

The amino groups of this compound can also be functionalized to create more sophisticated host systems. For example, they could be derivatized with receptor units capable of selectively binding specific anions or cations. The redox-active nature of the bianthraquinone core could also be exploited to create electrochemical sensors, where the binding of a guest molecule would lead to a change in the redox potential of the host. The development of such host systems based on the this compound framework remains a promising area for future research in supramolecular chemistry.

Advanced Applications and Functionalization Prospects

Applications in Advanced Materials Science

The unique electronic and photophysical properties of diaminoanthraquinone derivatives make them attractive candidates for various applications in materials science.

Electrochromic Materials

The ability of diaminoanthraquinone derivatives to undergo reversible color changes upon the application of an electrical potential makes them suitable for electrochromic devices, such as smart windows and displays. The electrochromic behavior stems from the redox activity of the anthraquinone (B42736) core, which can be modulated by the position and nature of the amino substituents.

Redox-Active Polymers and Energy Storage Materials

The reversible redox characteristics of diaminoanthraquinones are being explored for their use in energy storage systems, particularly in organic redox flow batteries. The quinone and amino groups can undergo reversible oxidation and reduction, allowing for the storage and release of electrical energy. The redox potentials and stability of these materials can be tailored through chemical modification.

Role in Chemosensing and Molecular Probes

The chromophoric and fluorophoric nature of the diaminoanthraquinone scaffold, combined with the coordinating ability of the amino groups, makes it an excellent platform for the development of chemosensors.

Design and Synthesis of Chemosensors for Specific Analytes

Diaminoanthraquinone-based chemosensors have been designed and synthesized to detect a variety of analytes, including metal ions and anions. The selectivity of these sensors is often achieved by incorporating specific recognition moieties that preferentially bind to the target analyte. This binding event then triggers a measurable change in the optical or electrochemical properties of the DAAQ core.

Fluorometric and Colorimetric Sensing Mechanisms

The detection of analytes using diaminoanthraquinone-based sensors typically relies on fluorometric or colorimetric signaling. In fluorometric sensing, the binding of an analyte can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence emission. In colorimetric sensing, the interaction with the analyte results in a visible color change. These changes are often due to processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).

Catalytic Applications (if applicable)

The inherent chirality and functional groups of 1,1'-Diamino-2,2'-bianthraquinone make it a promising, yet largely unexplored, candidate for asymmetric catalysis.

The field of asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. The structural similarity of this compound to well-established chiral organocatalysts, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL) and 1,1'-binaphthyl-2,2'-diamine (BINAM), suggests its potential in this domain. The diamine functionality, in particular, can be a key element for activating substrates through the formation of chiral iminium or enamine intermediates, a cornerstone of many organocatalytic reactions.

The axially chiral backbone of this compound could provide a well-defined stereochemical environment to control the facial selectivity of reactions. While specific examples are yet to be reported, it is plausible that this compound or its derivatives could catalyze a range of reactions.

Table 1: Potential Organocatalytic Applications of this compound

| Reaction Type | Proposed Role of Catalyst | Potential Advantages |

| Michael Addition | Formation of a chiral enamine or iminium ion with the substrate, directing the stereoselective attack of the nucleophile. | High stereocontrol due to the rigid chiral scaffold. |

| Aldol Reaction | Activation of the carbonyl component via iminium ion formation or the nucleophile via enamine formation. | Potential for high diastereo- and enantioselectivity. |

| Diels-Alder Reaction | Lowering the LUMO of the dienophile through iminium ion formation, with the chiral environment dictating the approach of the diene. | Control over endo/exo selectivity and enantioselectivity. |

| Mannich Reaction | Formation of a chiral imine from the aldehyde and amine components, followed by stereoselective addition of the nucleophile. | Access to chiral beta-amino carbonyl compounds. |

Further functionalization of the amino groups could lead to the development of more sophisticated organocatalysts, such as chiral phosphoric acids or thiourea (B124793) derivatives, expanding the scope of its potential applications.

The diamine and quinone moieties in this compound offer multiple coordination sites for metal ions, making it a promising candidate as a chiral ligand in asymmetric metal catalysis. The formation of stable chelate complexes with transition metals could lead to catalysts with high activity and selectivity. The axial chirality of the bianthraquinone backbone would be transferred to the catalytic center, influencing the stereochemical outcome of the reaction.

The redox-active nature of the anthraquinone units could also play a role in catalysis, potentially participating in electron transfer processes during the catalytic cycle. This dual functionality—chiral scaffolding and redox activity—is a feature of significant interest in modern catalyst design.

Table 2: Potential Applications of this compound as a Ligand in Metal-Catalyzed Reactions

| Metal | Potential Reaction | Role of the Ligand |

| Palladium (Pd) | Asymmetric allylic alkylation, Heck reaction, C-H activation. | The diamine can coordinate to the Pd center, creating a chiral environment that directs the stereoselectivity of the coupling process. |

| Rhodium (Rh) | Asymmetric hydrogenation, hydroformylation. | Formation of a chiral Rh-complex to facilitate stereoselective addition of hydrogen or a formyl group. |

| Copper (Cu) | Asymmetric conjugate addition, cyclopropanation. | The ligand can create a chiral copper catalyst that controls the enantioselectivity of the reaction. |

| Ruthenium (Ru) | Asymmetric transfer hydrogenation, oxidation reactions. | The diamine can form a stable complex with Ru, enabling stereoselective hydrogen transfer or oxygen atom transfer. |

The synthesis of metal complexes with this compound and the thorough characterization of their catalytic performance are crucial next steps to validate this potential.

Future Research Directions and Emerging Technologies

The exploration of this compound's full potential is still in its early stages. Future research should focus on several key areas to unlock its utility in catalysis and materials science.

Systematic Catalytic Screening: A comprehensive evaluation of this compound and its derivatives in a wide array of organocatalytic and metal-catalyzed reactions is necessary. This would involve the systematic variation of reaction conditions, substrates, and metal precursors to identify optimal catalytic systems.

Functionalization and Derivatization: The synthesis of a library of derivatives by modifying the amino groups or the anthraquinone core could fine-tune the steric and electronic properties of the molecule. For instance, the introduction of bulky substituents on the amino groups could enhance enantioselectivity in certain reactions.

Development of Redox-Active Catalysts: Research should be directed towards harnessing the redox properties of the anthraquinone units in catalytic cycles. This could lead to the development of novel catalysts for oxidation or reduction reactions where the ligand actively participates in electron transfer.

Immobilization and Heterogeneous Catalysis: To enhance reusability and simplify product purification, the immobilization of this compound-based catalysts on solid supports such as polymers, silica (B1680970), or graphene is a promising avenue. This would be particularly beneficial for industrial applications.

Photocatalysis: Anthraquinone derivatives are known for their photochemical properties. nih.govresearchgate.net Future studies could explore the use of this compound as a chiral photosensitizer in asymmetric photocatalysis, a rapidly emerging field in organic synthesis.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the structure of catalyst-substrate complexes and the transition states of catalytic reactions. These studies can help in understanding the mechanism of stereoselection and guide the rational design of more efficient catalysts based on the this compound scaffold.

Lack of Sufficient Research Data Precludes In-Depth Article on this compound

Despite a comprehensive search for scientific literature and data, a detailed article on the chemical compound this compound focusing on its specific research challenges, opportunities, and future perspectives cannot be generated at this time. The available information on this particular molecule is insufficient to address the specified topics in a thorough and scientifically accurate manner.

However, extrapolating these general characteristics to this compound without specific studies on this isomer would be speculative and would not meet the standards of a scientifically rigorous article. The user's request for detailed research findings, data tables, and a focused discussion on the compound's specific research landscape cannot be fulfilled due to the absence of such primary and secondary research in the accessible scientific literature.

Therefore, the sections on "Summary of Key Research Challenges and Opportunities," "Future Perspectives for this compound Research," and "Broader Impact and Interdisciplinary Research Potential" cannot be developed as requested. An article on this topic would require dedicated experimental and theoretical studies on the synthesis, characterization, and application of this compound, which appear to be currently unavailable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1'-Diamino-2,2'-bianthraquinone, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling anthraquinone derivatives with amino groups at specific positions. Column chromatography (e.g., silica gel) is critical for isolating stereoisomers and ensuring purity, as demonstrated in the resolution of diastereoisomers for structurally related binaphthyl compounds . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products. Purity can be verified via HPLC coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted precursors or regioisomers .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer : UV-Vis and fluorescence spectroscopy are essential for probing π-π* transitions and charge-transfer interactions inherent to the anthraquinone backbone . X-ray crystallography provides definitive structural data, while density functional theory (DFT) calculations model electronic properties such as HOMO-LUMO gaps and intramolecular hydrogen bonding . NMR (¹H, ¹³C) and FT-IR spectroscopy further validate functional groups and hydrogen-bonding networks .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported spectroscopic data for diamino-substituted bianthraquinones?

- Methodological Answer : Contradictions often arise from regioisomerism or varying substituent positions. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) differentiate isomers by confirming molecular connectivity . Comparative studies with synthesized reference standards (e.g., 4,4'-diamino derivatives) can clarify ambiguities. Meta-analyses of literature should cross-reference CAS registry numbers and IUPAC nomenclature to avoid misidentification .

Q. How does the electronic structure of this compound influence its photodynamic therapy (PDT) applications?

- Methodological Answer : The compound’s extended conjugation and redox-active quinone moieties enhance singlet oxygen (¹O₂) generation under irradiation. Time-resolved fluorescence quenching assays quantify ¹O₂ production, while electron paramagnetic resonance (EPR) with spin traps (e.g., TEMP) confirms reactive oxygen species (ROS) formation . Computational studies (DFT) correlate substituent effects (e.g., electron-donating amino groups) with excited-state lifetimes and intersystem crossing efficiency .

Q. What methodologies evaluate the catalytic activity of this compound in oxidation reactions?

- Methodological Answer : Cyclic voltammetry (CV) identifies redox potentials relevant to catalytic cycles. Kinetic studies (e.g., turnover frequency, TOF) under controlled O₂ or H₂O₂ conditions assess performance. In situ Raman or IR spectroscopy monitors intermediate species during catalysis . Comparative studies with metal-free catalysts (e.g., unmodified anthraquinones) isolate the role of amino groups in stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.